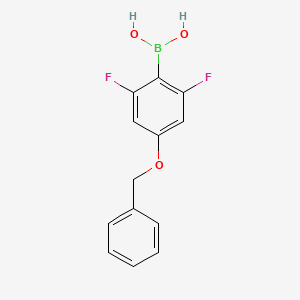

4-Benzyloxy-2,6-difluorophenylboronic acid

描述

4-Benzyloxy-2,6-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and difluoro groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2,6-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-benzyloxy-2,6-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

4-Benzyloxy-2,6-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of reactions involving this compound are biaryl compounds and styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Synthetic Organic Chemistry

- Suzuki-Miyaura Coupling Reactions :

-

Construction of Drug Scaffolds :

- Its ability to participate in coupling reactions enables the incorporation of this compound into various drug scaffolds, potentially leading to the development of novel therapeutic agents. The presence of fluorine atoms can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability .

- Synthesis of Functional Materials :

Medicinal Chemistry

- Potential Therapeutic Applications :

- Interaction Studies :

作用机制

The primary mechanism of action for 4-Benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the benzyloxy and difluoro substituents enhances the reactivity and selectivity of the compound in these reactions .

相似化合物的比较

Similar Compounds

- 4-Fluorophenylboronic acid

- 2,4-Difluorophenylboronic acid

- 4-Benzyloxy-2,3-difluorobenzeneboronic acid

- 4-Bromo-2,6-difluorophenylboronic acid

Uniqueness

4-Benzyloxy-2,6-difluorophenylboronic acid stands out due to its unique combination of benzyloxy and difluoro substituents, which enhance its reactivity and selectivity in coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high precision and efficiency .

生物活性

4-Benzyloxy-2,6-difluorophenylboronic acid is a synthetic compound notable for its unique structural features, including a benzyloxy group and two fluorine substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of drug development and organic synthesis.

- Molecular Formula : C₁₃H₁₁BF₂O₃

- Molecular Weight : 264.0325 g/mol

- CAS Number : 156635-89-1

- Physical State : Solid at room temperature

The biological activity of this compound primarily stems from its boronic acid functionality, which allows it to interact with various biological targets. Boronic acids are known to bind covalently to diols, which can influence enzyme activity and cellular signaling pathways. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, potentially improving its pharmacokinetic properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The compound has been studied for its potential role in cancer therapy, particularly due to its ability to interfere with specific molecular targets involved in tumor growth and metastasis.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in various metabolic pathways, which could be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis. This was associated with the downregulation of key signaling pathways involved in cell survival.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling techniques. Its unique structure allows it to serve as a versatile building block in medicinal chemistry for developing novel therapeutic agents.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2,6-Difluorophenylboronic acid | Lacks benzyloxy group; simpler structure |

| 4-Benzyloxyphenylboronic acid | No fluorine substituents; more versatile |

| 4-(Benzyloxy)-3-fluorophenylboronic acid | Contains one fluorine atom; different electronic properties |

The comparison highlights the distinctiveness of this compound due to its combination of both fluorine substituents and a benzyloxy group, enhancing its reactivity and potential applications in drug development.

属性

IUPAC Name |

(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIXTACVWOYKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659393 | |

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-89-1 | |

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。